molecular formula C20H18N2O2 B2775663 1-benzyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide CAS No. 1004255-91-7

1-benzyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide

Cat. No.: B2775663
CAS No.: 1004255-91-7
M. Wt: 318.376
InChI Key: YNTWWVYIRXQCRI-UHFFFAOYSA-N
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Description

1-benzyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide is a chemical compound offered for research and development purposes. This product is classified as For Research Use Only and is not intended for diagnostic or therapeutic applications. Carboxamide derivatives are a significant class of compounds in medicinal chemistry, known for their diverse pharmacological potential . Specifically, the 6-oxopyridine (or 2-pyridone) scaffold is a recognized pharmacophore in bioactive molecules. For instance, related compounds such as N1-Methyl-2-pyridone-5-carboxamide are studied as metabolites and have been identified as potential markers for conditions like chronic kidney disease . Furthermore, structurally similar carboxamide compounds are being actively investigated in preclinical research for their biological activities, which can include enzyme inhibition . The specific substitution pattern of this compound, featuring benzyl and o-tolyl groups, suggests it could be of interest as a building block in organic synthesis or as a candidate for screening in drug discovery programs aimed at developing new therapeutic agents . Researchers may find this compound valuable for exploring structure-activity relationships or as a synthetic intermediate.

Properties

IUPAC Name

1-benzyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-15-7-5-6-10-18(15)21-20(24)17-11-12-19(23)22(14-17)13-16-8-3-2-4-9-16/h2-12,14H,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTWWVYIRXQCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. Understanding its biological activity involves exploring its mechanisms of action, structure-activity relationships (SAR), and comparative efficacy with similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound may modulate the activity of these targets, leading to various biological effects such as inhibition of cell proliferation and induction of apoptosis in cancer cells. The precise pathways involved remain an area of active research, but preliminary studies suggest it may influence cell signaling pathways related to cancer progression and inflammation.

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that modifications to its structure can significantly impact its biological efficacy. For example, variations in the substituents on the benzyl and pyridine rings can alter binding affinities for biological targets, leading to enhanced or diminished activity.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds. Below is a summary table highlighting key differences in their biological activities:

Compound NameBiological ActivityIC50 (µM)Mechanism of Action
This compoundAnticancer, AntimicrobialTBDEnzyme inhibition, receptor modulation
1-benzyl-N-(2-morpholin-4-ylethyl)-6-oxopyridine-3-carboxamideAnticancerTBDSimilar mechanism as above
7-hydroxy-5-oxopyrazolo[4,3-b]pyridine derivativesCB2 receptor agonists0.45 - 48.46Receptor activation

Note: TBD = To Be Determined; IC50 values are indicative of potency.

Case Studies

Recent studies have demonstrated the potential of this compound in various experimental models:

  • Anticancer Activity : In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast and colorectal cancers. The mechanism appears to involve apoptosis induction via mitochondrial pathways.
  • Antimicrobial Properties : Preliminary tests indicate that the compound possesses antimicrobial activity against Gram-positive and Gram-negative bacteria. Its efficacy suggests possible applications in treating bacterial infections.

Research Findings

Recent literature highlights several important findings regarding the biological activity of this compound:

  • Cytotoxicity : A study reported that this compound induced cell death in K562 leukemia cells with a notable dose-response relationship.
  • Receptor Interaction : Molecular docking studies suggest that the compound may bind effectively to certain receptors involved in cancer progression, although further validation through experimental assays is required.

Scientific Research Applications

Scientific Research Applications

1-benzyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide has several notable applications:

1. Chemistry

  • Synthesis Intermediate : It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.

2. Biology

  • Biological Activity : Research indicates potential antimicrobial and anticancer properties. The compound has been studied for its ability to inhibit growth in various bacterial strains and induce apoptosis in cancer cells.

3. Medicine

  • Drug Development : The compound is investigated as a lead compound for new therapeutics, particularly in the fields of oncology and infectious diseases. Its unique structural features make it a candidate for further pharmacological exploration.

4. Industry

  • Specialty Chemicals Production : It is utilized in the production of specialty chemicals and materials, contributing to advancements in materials science and chemical engineering.

Research has demonstrated several key biological activities associated with this compound:

  • Antimicrobial Activity : Significant activity against pathogens such as Staphylococcus aureus and Escherichia coli has been reported.
  • Anticancer Properties : In vitro studies on cancer cell lines (e.g., HeLa) reveal that the compound can reduce cell viability, suggesting potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in experimental models.

Data Tables

Biological ActivityTarget Organism/Cell LineIC50 (µM)Reference
AntibacterialStaphylococcus aureus12.5
AnticancerHeLa (cervical cancer)8.0
Anti-inflammatoryRAW 264.7 macrophages15.0

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial properties of the compound against various bacterial strains using broth microdilution methods. Results indicated effective inhibition of growth, particularly against Gram-positive bacteria.
  • Cancer Cell Line Study : In vitro experiments on HeLa cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, supporting its potential as an anticancer therapeutic.
  • Inflammation Model : In murine models of inflammation, administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between 1-benzyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide and related carboxamide derivatives:

Compound Name Core Structure Substituents Synthesis Method Key Properties/Applications Reference
This compound Pyridine-3-carboxamide 1-Benzyl, 6-oxo, N-(2-methylphenyl) Not explicitly detailed Presumed moderate polarity due to oxo group; potential kinase inhibition (inferred from analogs)
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide Cyclopropene-carboxamide 3-Bromophenyl, N,N-diethyl Procedure A (RT, 18h) Crystalline solid (mp 102.2–102.5°C); 77% yield
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Cyclopropane-carboxamide 4-Methoxyphenoxy, N,N-diethyl Procedure B (silica gel chromatography) Diastereomeric mixture (dr 23:1); 78% yield
5-(3-(tert-butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide Furopyridine-carboxamide tert-Butylcarbamoyl, 2,2-difluoropropylamino, 4-fluorophenyl, N-methyl LC/MS-guided purification High-complexity scaffold; potential therapeutic agent
6-(Benzylthio)-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide Dihydropyridine-carboxamide Benzylthio, cyano, 2-furyl, 2-methoxyphenyl Not detailed Likely redox-active; dihydropyridine core may confer metabolic instability

Key Observations:

Core Structure Variations: The pyridine core in the target compound contrasts with cyclopropane/cyclopropene (e.g., ), furopyridine (), and dihydropyridine () scaffolds. These differences impact electronic properties and conformational rigidity. The 6-oxo group in the target compound enhances hydrogen-bonding capacity compared to non-oxygenated analogs like cyclopropane derivatives .

Substituent Effects: N-Substituents: The 2-methylphenyl group on the amide nitrogen may sterically hinder interactions compared to smaller substituents (e.g., diethyl in ).

Yields for similar compounds range from 77% to 78% .

Analytical Data :

  • LC/MS methods (e.g., ) for related compounds highlight the utility of UPLC with ammonium acetate buffers for characterizing polar carboxamides. The target compound’s retention time would likely differ due to its unique substituents.

Research Findings and Implications

  • The 6-oxo group in the target compound may mimic ATP-binding motifs in kinases.
  • Crystallography : SHELX programs () are widely used for small-molecule crystallography, suggesting that structural determination of the target compound could benefit from similar methodologies.

Q & A

Q. What protocols ensure reproducibility in scaled-up synthesis for preclinical studies?

  • Methodological Answer :
  • Process chemistry : Optimize for safety (e.g., replace explosive reagents) and cost (e.g., catalytic vs. stoichiometric conditions) .
  • QC/QA : Implement in-process checks (TLC, FTIR) and batch-wise HPLC-MS validation .

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